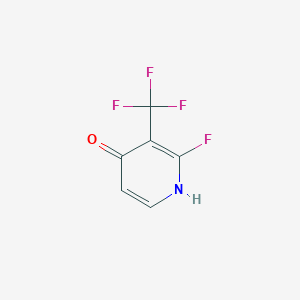

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETWAIGEGHLJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange Method

This method involves the preparation of chlorinated trifluoromethylpyridine intermediates, followed by selective fluorination to introduce fluorine atoms at desired positions.

- A typical industrial process starts with 3-picoline derivatives undergoing chlorination and subsequent vapor-phase fluorination.

- For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is synthesized by chlorination of 2-chloro-5-(chloromethyl)pyridine to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by vapor-phase fluorination.

- The fluorination reactor typically has two phases: a catalyst fluidized-bed phase where methyl group chlorination and fluorination occur, and an empty phase for further nuclear chlorination.

| Substrate & Temp (°C) | Catalyst Fluidized Bed (CFB) Phase Yield (%) | Empty Phase Yield (%) | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |

|---|---|---|---|---|---|

| 3-Picoline (335/320) | 86.4 | 6.6 | 86.4 | 6.6 | 0.0 |

| 3-Picoline (380/380) | 7.4 | 64.1 | 7.4 | 64.1 | 19.1 |

| 2-Picoline (350–360) | 71.3 | 11.1 | 71.3 | 11.1 | 2.4 |

| 2-Picoline (450) | 5.4 | 62.2 | 5.4 | 62.2 | 13.9 |

| 4-Picoline (380/380) | 7.4 | 64.1 | 7.4 | 64.1 | 19.1 |

Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine; PA% = peak area percent in GC analysis.

This method is adaptable to various picoline and lutidine substrates, producing a range of trifluoromethylated pyridines with chloro substituents, which can be further transformed into fluorinated analogues.

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

Another widely used approach involves constructing the pyridine ring from trifluoromethylated precursors via cyclocondensation reactions:

- Common trifluoromethyl building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

- These building blocks undergo condensation with appropriate aldehydes or amines to form pyridine rings bearing trifluoromethyl groups at specific positions.

This method allows for regioselective introduction of trifluoromethyl groups and is compatible with introducing hydroxy and fluoro substituents through subsequent functional group transformations.

Specific Synthesis of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

While direct literature on the exact preparation of this compound is limited, related synthetic routes for closely substituted trifluoromethylpyridines provide valuable insights:

- Stepwise functional group introduction : Starting from chlorinated trifluoromethylpyridines, selective nucleophilic substitution reactions can introduce hydroxy groups at the 4-position and fluorine at the 2-position.

- Mild reaction conditions : Recent patents describe synthesis of 2-chloro-4-(trifluoromethyl)pyridine under relatively mild conditions (e.g., reaction of vinyl n-butyl ether with trifluoroacetic anhydride to form key intermediates), which can be further functionalized.

- Catalytic reduction/dechlorination : For related compounds like 2-chloro-3-trifluoromethylpyridine, catalytic hydrogenation in lower aliphatic alcohol solvents with acid-binding agents yields high-purity products with over 95% selectivity and conversion, suggesting similar strategies could apply for preparing 2-fluoro-4-hydroxy derivatives.

Comparative Data on Reaction Conditions and Yields

Research Findings and Industrial Relevance

- The chlorine/fluorine exchange method is industrially favored for producing trifluoromethylpyridines due to scalability and relatively straightforward reaction steps.

- Cyclocondensation methods offer flexibility in designing substituted pyridines but may require multistep synthesis and purification.

- Recent patent literature emphasizes the development of milder, higher-yielding methods for key intermediates like 2-chloro-4-(trifluoromethyl)pyridine, which can be converted to this compound via nucleophilic substitution and hydrolysis.

- The presence of trifluoromethyl groups significantly influences the reactivity and stability of intermediates, requiring careful optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atoms can be substituted with other functional groups such as amines or halogens.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Agrochemical Applications

Pesticide Development : One of the primary applications of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is in the development of agrochemicals. Trifluoromethylpyridine derivatives are widely utilized as active ingredients in crop protection products. For instance, Fluazinam, a potent fungicide derived from trifluoromethylpyridine, demonstrates significant efficacy against various fungal pathogens . The compound's ability to modulate biological processes in pests makes it an essential tool for agricultural sustainability.

Table 1: Agrochemical Products Derived from Trifluoromethylpyridine

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazinam | This compound | Fungicide |

| Flonicamid | 4-trifluoromethyl-substituted pyridine | Insecticide |

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

Pharmaceutical Applications

Drug Development : The pharmaceutical industry has recognized the potential of trifluoromethylpyridine derivatives for drug development. Several compounds containing this moiety are currently undergoing clinical trials or have received market approval. Notably, drugs that incorporate the trifluoromethyl group have shown enhanced metabolic stability and improved pharmacokinetic properties .

Case Study: Ubrogepant

Ubrogepant, an FDA-approved medication for migraine treatment, contains a trifluoromethyl group that contributes to its efficacy. The synthesis pathway includes several steps where trifluoromethylpyridine derivatives play a crucial role in achieving the desired pharmacological activity .

Table 2: FDA-Approved Drugs Containing Trifluoromethyl Group

| Drug Name | Indication | Year Approved |

|---|---|---|

| Ubrogepant | Migraine | 2020 |

| Alpelisib | Breast Cancer | 2020 |

| Travoprost | Glaucoma | 2001 |

Research indicates that compounds like this compound exhibit significant biological activities including antimicrobial and anticancer properties. The trifluoromethyl group enhances membrane penetration, allowing better interaction with biological targets such as enzymes and receptors . This property is crucial for modulating their functions, potentially leading to innovative therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylpyridines

The positional isomerism of the trifluoromethyl group significantly alters physicochemical properties. Key isomers include:

Key Differences :

- Acidity : The hydroxyl group’s acidity varies with the -CF₃ position due to inductive effects. A meta -CF₃ group (position 3) may stabilize the deprotonated form more effectively than para (position 5 or 6).

- Reactivity : The 3-CF₃ isomer may exhibit distinct electronic effects in substitution reactions compared to 5- or 6-CF₃ isomers.

- Applications : Positional isomers are often used to optimize drug-target interactions or material properties, such as fluorescence efficiency .

Halogenated Pyridine Derivatives

2-Bromo-4-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃BrF₃N

- Molecular Weight : 225.99 g/mol

- Key Features : The bromine atom at position 2 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in drug synthesis. Unlike the hydroxyl group in the target compound, bromine acts as a leaving group, enabling further functionalization .

2-Fluoro-3-Chloro-4-(trifluoromethyl)pyridine

- Structure : Substituted with F (position 2), Cl (position 3), and -CF₃ (position 4).

- Comparison : The chloro group increases molecular weight and steric hindrance compared to the hydroxyl group in the target compound. This substitution pattern may reduce solubility but improve metabolic stability in pharmaceutical contexts .

Fluorescent Pyridine Derivatives

2,6-Diphenylpyridine derivatives (e.g., PT-CF₃) demonstrate that electron-withdrawing groups like -CF₃ enhance fluorescence quantum yields. The target compound’s hydroxyl group may reduce fluorescence intensity due to quenching effects but improve solubility in polar solvents, making it suitable for aqueous applications .

Physical and Spectroscopic Properties

- Melting Points: Hydroxyl-containing pyridines generally exhibit lower melting points than halogenated analogs due to increased polarity and hydrogen bonding. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives have melting points of 268–287°C, whereas hydroxylated compounds may melt at lower temperatures .

- Spectroscopy: The hydroxyl group in the target compound would show distinct IR (∼3200 cm⁻¹ for O-H stretch) and ¹H NMR (δ 5–6 ppm for -OH) signals compared to non-hydroxylated analogs .

Biological Activity

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C7H4F4N1O, is notable for its unique trifluoromethyl and hydroxy functional groups, which can significantly influence its interactions with biological targets.

- Molecular Formula: C7H4F4N1O

- Molecular Weight: 195.11 g/mol

- CAS Number: 1227594-14-0

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

A study on similar pyridine derivatives demonstrated significant anti-inflammatory properties. Compounds with trifluoromethyl substitutions were shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups like trifluoromethyl enhances COX-2 inhibition compared to COX-1, suggesting a targeted anti-inflammatory effect without affecting gastric mucosa as severely as non-selective COX inhibitors like indomethacin .

| Compound | COX-1 Inhibition (μM) | COX-2 Inhibition (μM) |

|---|---|---|

| Indomethacin | 6.74 | 9.17 |

| This compound | N/A | Estimated lower than indomethacin |

Analgesic Activity

In vivo studies have indicated that compounds similar to this compound exhibit antiallodynic effects in neuropathic pain models. For instance, derivatives of trifluoromethylpyridines have shown dose-dependent analgesic effects, highlighting their potential as therapeutic agents for chronic pain management .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in pain and inflammation pathways, such as COX enzymes.

- Receptor Interaction: It may interact with neurotransmitter receptors or ion channels involved in nociception, similar to other pyridine derivatives that act as TRPV1 antagonists .

Case Study 1: Anti-inflammatory Efficacy

A recent study evaluated several pyridine derivatives for their anti-inflammatory properties using a formalin-induced paw edema model. The results indicated that compounds with a trifluoromethyl group exhibited superior efficacy compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination enhances biological activity through increased receptor binding affinity .

Case Study 2: Neuropathic Pain Model

In another investigation, a series of trifluoromethylpyridine derivatives were tested in a chronic constriction injury (CCI) model of neuropathic pain. The results showed that these compounds significantly reduced allodynia and hyperalgesia, confirming their potential as analgesics .

Q & A

Basic: What synthetic strategies are effective for achieving high-purity 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis of fluorinated pyridines often involves nucleophilic substitution, halogenation, or cross-coupling reactions. For example, mixed alkali systems (e.g., KOH/K₂CO₃) in polar aprotic solvents (e.g., DMF) can enhance reaction efficiency by stabilizing intermediates and suppressing side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures is critical. Monitor purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm structural integrity via NMR (δ -60 to -70 ppm for CF₃ groups) and NMR (hydroxy proton at δ 10–12 ppm) .

Basic: How can tautomeric equilibria of the hydroxy group affect spectroscopic characterization?

Methodological Answer:

The 4-hydroxy group on the pyridine ring can exhibit keto-enol tautomerism, influencing NMR and IR spectra. In DMSO-d₆, the enol form dominates, showing a broad singlet for the hydroxyl proton (~δ 11 ppm). In CDCl₃, partial keto formation may shift this signal upfield. IR spectroscopy (ATR mode) can confirm tautomerism via O-H stretches (enol: 3200–3500 cm⁻¹) or C=O stretches (keto: ~1650 cm⁻¹). Control solvent polarity and temperature during analysis to stabilize specific tautomers .

Advanced: How do fluorine and trifluoromethyl substituents direct regioselectivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of fluorine and CF₃ groups deactivates the pyridine ring, favoring meta-substitution in electrophilic reactions. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH (80°C) selectively functionalizes the 5-position due to steric and electronic effects. Computational DFT studies (B3LYP/6-31G*) can model charge distribution to predict reactivity . Validate regioselectivity via X-ray crystallography or NOESY NMR to confirm bond formation .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates activation energies for SNAr at specific ring positions. Solvent effects (e.g., DMSO) are modeled using the SMD continuum approach. Key parameters include Fukui indices for electrophilicity and LUMO maps to identify reactive sites. Compare computational results with experimental kinetic data (e.g., reaction rates with morpholine or piperidine) to refine models .

Data Contradiction: How to resolve discrepancies in reported solubility profiles?

Methodological Answer:

Contradictory solubility data (e.g., polar vs. non-polar solvents) may arise from impurities or measurement conditions. Use standardized shake-flask methods: saturate solvent with compound (24 hr, 25°C), filter (0.22 μm PTFE), and quantify via UV-Vis (λ_max ~260 nm). For low solubility, employ Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. Cross-validate with DSC (melting point depression) and dynamic light scattering for aggregation effects .

Advanced: What safety protocols mitigate risks during large-scale synthesis?

Methodological Answer:

The CF₃ and fluorine groups pose inhalation and dermal hazards. Use closed-system reactors with inert gas purging (N₂/Ar) to minimize exposure. Quench reactive intermediates (e.g., chlorinated byproducts) with NaHCO₃ or Na₂S₂O₃. Store waste in labeled, vented containers and neutralize acidic residues before disposal. Follow OSHA guidelines (PEL: 2.5 mg/m³ for pyridine derivatives) and monitor air quality with FTIR spectroscopy .

Advanced: How to design stability studies for aqueous formulations of this compound?

Methodological Answer:

Assess hydrolytic stability via accelerated aging (40°C/75% RH, 4 weeks). Monitor degradation by LC-MS (ESI+ mode) for defluorination or ring-opening products. Buffered solutions (pH 4–8) with antioxidants (e.g., BHT) can suppress radical-mediated decomposition. Use Arrhenius plots (k vs. 1/T) to extrapolate shelf life. For photostability, expose to UV-A (320–400 nm) and track λ_max shifts .

Advanced: What role does this compound play in medicinal chemistry lead optimization?

Methodological Answer:

The CF₃ group enhances metabolic stability and lipophilicity (clogP ~2.5), while fluorine improves bioavailability. In kinase inhibitors, the pyridine core acts as a hinge-binding motif. Test SAR by substituting the 4-hydroxy group with bioisosteres (e.g., sulfonamide) and evaluate IC₅₀ in enzymatic assays (e.g., EGFR T790M). ADMET predictions (SwissADME) guide further optimization .

Data Contradiction: Conflicting cytotoxicity reports in cell-based assays—how to troubleshoot?

Methodological Answer:

Variability may stem from cell permeability differences (logD at pH 7.4) or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion. Validate cytotoxicity via MTT and ATP-based assays in multiple cell lines (e.g., HEK293, HepG2). Employ siRNA knockdowns to confirm target specificity .

Advanced: How to study surface adsorption behavior for environmental chemistry applications?

Methodological Answer:

Use quartz crystal microbalance (QCM) or AFM to quantify adsorption on silica or TiO₂ surfaces. Vary pH (3–9) to probe electrostatic interactions (ζ-potential measurements). Computational MD simulations (GROMACS) model binding energies and orientation. Compare with experimental XPS data (F1s and N1s peaks) to validate surface interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.